molecular formula C10H16O3 B171295 Methyl 4-acetylcyclohexanecarboxylate CAS No. 120077-76-1

Methyl 4-acetylcyclohexanecarboxylate

Cat. No.: B171295
CAS No.: 120077-76-1
M. Wt: 184.23 g/mol
InChI Key: FVKWOWXKTBIIJU-UHFFFAOYSA-N
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Description

Methyl 4-acetylcyclohexanecarboxylate: is a chemical compound belonging to the class of cyclohexanecarboxylates. It is a colorless liquid with a molecular weight of 194.24 g/mol. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methyl 4-acetylcyclohexanecarboxylate typically involves the esterification of 4-hydroxybenzoic acid followed by catalytic hydrogenation . The process includes:

    Catalytic Hydrogenation: 4-hydroxybenzoic acid is hydrogenated to form 4-hydroxycyclohexyl formic acid.

    Esterification: The resulting 4-hydroxycyclohexyl formic acid undergoes esterification to form 4-hydroxycyclohexyl formic ether.

    Oxidation: The ether is then oxidized to form 4-oxo cyclohexyl formic ether.

    Condensation: The 4-oxo cyclohexyl formic ether is condensed with nitromethane.

    Catalytic Hydrogenation: The nitryl methylene cyclohexyl formic ether is hydrogenated to form 4-aminomethyl cyclohexyl formic ether.

    Hydrolysis and Conversion: Finally, the compound is hydrolyzed and converted to this compound.

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized to reduce costs, minimize side reactions, and increase yield. The use of lower-cost raw materials and efficient catalysts is crucial for industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetylcyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-acetylcyclohexanecarboxylate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-acetylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 4-acetylcyclohexanecarboxylate
  • trans-4-Methylcyclohexanecarboxylate
  • trans-4-Acetylcyclohexanecarboxylic acid

Comparison: this compound is unique due to its specific structural configuration and functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

IUPAC Name

methyl 4-acetylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKWOWXKTBIIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dimethyl 1-acetylcyclohexane-1,4-dicarboxylate (23.3 g) was added to a solution of concentrated hydrochloric acid (253 ml) in ethanol (126 ml). After refluxing for 10 hours the reaction mixture was poured into water and then extracted with dichloromethane. The organic phase was then washed with saturate sodium bicarbonate solution and brine. After drying over anhydrous magnesium sulphate the solvent was removed under reduced pressure to give methyl 4-acetylcyclohexanecarboxylate as a colourless oil. This was purified by distillation (b.pt 138°-145° C. at 14 mmHg).
Name
Dimethyl 1-acetylcyclohexane-1,4-dicarboxylate
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
253 mL
Type
reactant
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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